molecular formula C9H11NO3 B1388858 2-Amino-4-methoxy-5-methylbenzoic acid CAS No. 637347-86-5

2-Amino-4-methoxy-5-methylbenzoic acid

Cat. No. B1388858
CAS RN: 637347-86-5
M. Wt: 181.19 g/mol
InChI Key: MSDGNJASPRYOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-methoxy-5-methylbenzoic acid” is a chemical compound with the linear formula C9H11NO3 . It has a molecular weight of 181.19 and is a solid in physical form . The compound is also known by its IUPAC name, which is the same .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,10H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds like “2-Amino-5-methoxybenzoic acid” have been used as a general reagent in the synthesis of various complex organic compounds, including substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 180 degrees Celsius .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4-methoxy-5-methylbenzoic acid in lab experiments include its low cost, availability, and ease of use. Additionally, this compound is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is the lack of detailed information on its mechanism of action.

Future Directions

There are a variety of future directions for research involving 2-Amino-4-methoxy-5-methylbenzoic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its use as a drug synthesis precursor. Additionally, further research into its use as an antioxidant and its potential applications in medicinal chemistry and biochemistry is needed. Finally, research into the synthesis of this compound from renewable sources is needed in order to reduce the environmental impact of its production.

Scientific Research Applications

2-Amino-4-methoxy-5-methylbenzoic acid is used in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry. In drug synthesis, this compound is used as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. In medicinal chemistry, this compound is used as a starting material for the synthesis of various drugs and drug intermediates. In biochemistry, this compound is used as a reagent for the preparation of various compounds, such as amino acids and peptides.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, inhaled, or comes into contact with skin . Therefore, personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Amino-4-methoxy-5-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines . These interactions are crucial for the synthesis of these compounds, which have various applications in medicinal chemistry.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For example, it can influence the synthesis of peptides by interacting with specific enzymes involved in peptide synthesis . This interaction can lead to alterations in gene expression and metabolic pathways, ultimately affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been observed to inhibit certain enzymes involved in the synthesis of quinazolinedione . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can lead to significant changes in gene expression and metabolic pathways . Toxic or adverse effects have also been observed at high doses, indicating the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been observed to interact with enzymes involved in the synthesis of substituted isoquinolinonaphthyridines and quinazolinones . These interactions can affect metabolic flux and metabolite levels, ultimately influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors in its biochemical effects. The compound can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-amino-4-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGNJASPRYOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.